1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrrolidine ring
Mechanism of Action
Target of Action
The primary targets of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol are currently unknown This compound is a complex molecule that may interact with multiple targets in the body
Biochemical Pathways
The biochemical pathways affected by This compound are currently unknown This compound may affect multiple pathways, leading to downstream effects on various cellular processes
Result of Action
The molecular and cellular effects of This compound are currently unknown The effects of this compound will depend on its mode of action and the specific targets it interacts with
Action Environment
The action of This compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the construction of the piperidine and pyrrolidine rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
- 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-2-ol
- 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-4-ol
- 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-5-ol
Uniqueness: 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3OS/c16-11-3-7-15(9-11)10-1-5-14(6-2-10)12-13-4-8-17-12/h4,8,10-11,16H,1-3,5-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCTURGRSCMEET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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